2-(2-bromo-4-fluorophenyl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethan-1-one
Descripción
This compound is characterized by a 2-bromo-4-fluorophenyl group attached to an ethanone scaffold, further substituted with a 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine moiety. The 4-methylpyrazole group may contribute to metal coordination or π-π stacking interactions.
Propiedades
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN3O/c1-11-6-19-21(7-11)10-12-8-20(9-12)16(22)4-13-2-3-14(18)5-15(13)17/h2-3,5-7,12H,4,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITHBQYMMFLPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)CC3=C(C=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Features
Key Observations:
- Substituent Diversity : The target compound’s 2-bromo-4-fluorophenyl group is distinct from the 4-chlorophenyl () or 2,4-difluorophenyl () substituents in analogs. The 4-methylpyrazole is shared with , but the azetidine ring is unique.
- Heterocyclic Core: Unlike pyrazolone () or simple pyrazole () cores, the azetidine-ethanone scaffold in the target compound may enhance metabolic stability due to reduced ring strain compared to smaller heterocycles .
Physicochemical Properties
- Lipophilicity: The bromo and fluoro substituents increase logP compared to non-halogenated analogs. The azetidine’s polar N-atom may reduce logP slightly, balancing hydrophobicity .
- Hydrogen Bonding : The azetidine’s tertiary amine and pyrazole’s N-atoms provide H-bond acceptors, similar to compounds in but distinct from pyrazolone derivatives (), which lack basic N-atoms.
Bioactivity Implications
- Structural Clustering : suggests that compounds with similar substituents (e.g., halogenated phenyl groups) cluster in bioactivity profiles, often targeting kinases or GPCRs .
- Azetidine vs. Pyrazole : The azetidine’s rigidity may confer selectivity for targets requiring precise spatial arrangement, contrasting with flexible analogs like .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
